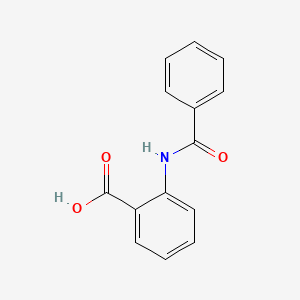

N-Benzoylanthranilate

説明

特性

CAS番号 |

579-93-1 |

|---|---|

分子式 |

C14H10NO3- |

分子量 |

240.23 g/mol |

IUPAC名 |

2-benzamidobenzoate |

InChI |

InChI=1S/C14H11NO3/c16-13(10-6-2-1-3-7-10)15-12-9-5-4-8-11(12)14(17)18/h1-9H,(H,15,16)(H,17,18)/p-1 |

InChIキー |

WXVLIIDDWFGYCV-UHFFFAOYSA-M |

正規SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)O |

他のCAS番号 |

579-93-1 |

物理的記述 |

White solid; fruity aroma |

ピクトグラム |

Irritant |

配列 |

X |

溶解性 |

Slightly soluble in water Soluble (in ethanol) |

製品の起源 |

United States |

Technical Guide: N-Benzoylanthranilate and its Derivatives in Drug Development

This technical guide provides an in-depth overview of N-Benzoylanthranilate, its corresponding acid form N-Benzoylanthranilic acid, and their relevance in scientific research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors.

Chemical Identification and Properties

N-Benzoylanthranilate is the conjugate base of N-Benzoylanthranilic acid. The CAS number is often used interchangeably for both the acid and its salt.

| Identifier | Value | Reference |

| Compound Name | N-Benzoylanthranilate | |

| Synonyms | 2-benzamidobenzoate, N-bezoylanthranilate | PubChem |

| IUPAC Name | 2-benzamidobenzoate | PubChem |

| CAS Number | 579-93-1 | PubChem |

| Molecular Formula | C₁₄H₁₀NO₃⁻ | PubChem |

| Molecular Weight | 240.23 g/mol | PubChem |

The properties of the conjugate acid, N-Benzoylanthranilic acid, are crucial for its handling and application in research.

| Property | Value | Reference |

| Compound Name | N-Benzoylanthranilic acid | |

| Synonyms | 2-(Benzoylamino)benzoic acid, 2-benzamidobenzoic acid | PubChem |

| IUPAC Name | 2-(benzoylamino)benzoic acid | PubChem |

| Molecular Formula | C₁₄H₁₁NO₃ | PubChem |

| Molecular Weight | 241.24 g/mol | PubChem |

| Melting Point | 183 °C | PubChem |

| Boiling Point | 341-342 °C | PubChem |

| Solubility | Slightly soluble in water, soluble in ethanol. | PubChem |

| Appearance | White solid with a fruity aroma. | Joint FAO/WHO Expert Committee on Food Additives (JECFA) |

Biological Activity and Therapeutic Potential

Derivatives of N-Benzoylanthranilic acid have emerged as significant molecules in drug discovery, primarily as inhibitors of aldo-keto reductase (AKR) enzymes, with a particular selectivity for the AKR1C3 isoform.[1][2]

AKR1C3 is a key enzyme involved in the biosynthesis of steroid hormones and the metabolism of prostaglandins.[1] Its inhibition is a therapeutic strategy for various conditions, including hormone-dependent cancers like prostate and breast cancer, as well as other malignancies.

The inhibitory activity of several N-Benzoyl anthranilic acid derivatives against AKR1C isoforms has been quantified, with some compounds showing high selectivity for AKR1C3.[1]

| Compound | IC₅₀ on AKR1C1 (μM) | IC₅₀ on AKR1C2 (μM) | IC₅₀ on AKR1C3 (μM) |

| Derivative 9 | > 50 | > 50 | 2.5 |

| Derivative 10 | > 50 | > 50 | 0.31 |

| Derivative 11 | > 50 | > 50 | 1.3 |

| Derivative 12 | > 50 | > 50 | 0.88 |

| Derivative 13 | > 50 | > 50 | 0.35 |

Data extracted from a study on N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3.[1]

Experimental Protocols

Synthesis of N-Benzoylanthranilic Acid

A standard method for the synthesis of N-Benzoylanthranilic acid involves the acylation of anthranilic acid with benzoyl chloride.

Materials:

-

Anthranilic acid

-

Benzoyl chloride

-

10% Sodium hydroxide solution

-

Concentrated Hydrochloric acid

-

Diethyl ether

-

Distilled water

Procedure:

-

Dissolve a specific molar equivalent of anthranilic acid in a 10% sodium hydroxide solution in a flask, and cool the mixture in an ice bath.

-

Slowly add a slight molar excess of benzoyl chloride to the stirred solution.

-

Continue stirring the mixture for approximately one hour, allowing it to come to room temperature.

-

Transfer the reaction mixture to a separatory funnel and extract with diethyl ether to remove any unreacted benzoyl chloride and other non-polar impurities.

-

Collect the aqueous layer and acidify it with concentrated hydrochloric acid until a precipitate is formed.

-

Filter the precipitate, wash it with cold distilled water, and then dry it.

-

Recrystallize the crude product from an appropriate solvent, such as ethanol-water, to obtain pure N-Benzoylanthranilic acid.

Aldo-Keto Reductase (AKR1C3) Inhibition Assay

This protocol outlines the methodology for assessing the inhibitory activity of N-Benzoylanthranilate derivatives on the AKR1C3 enzyme.[1]

Materials:

-

Recombinant human AKR1C3 enzyme

-

Phosphate buffer (100 mM, pH 9.0)

-

Triton X-114 (0.005%)

-

DMSO (as a co-solvent)

-

Substrate (e.g., a suitable ketone or aldehyde)

-

NAD⁺ (2.3 mM)

-

N-Benzoylanthranilate derivatives (test compounds)

Procedure:

-

Prepare a reaction mixture in a 300 µL volume containing 100 mM phosphate buffer (pH 9.0), 0.005% Triton X-114, and 5% DMSO.

-

Add the AKR1C3 enzyme to a final concentration of 1.5 µM.

-

Add the substrate at a concentration less than its Michaelis constant (Kₘ), for instance, 100 µM.

-

Introduce the test compounds at the desired screening concentration (e.g., 10 µM).

-

Initiate the reaction by adding NAD⁺ to a final concentration of 2.3 mM.

-

Monitor the reaction progress by measuring the change in absorbance at 340 nm, which corresponds to the formation of NADH.

-

For compounds showing significant inhibition (e.g., >30%), determine the IC₅₀ values by performing the assay with a range of inhibitor concentrations.

Visualizations

Experimental Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of N-Benzoylanthranilic acid.

Caption: A flowchart of the synthesis and purification process for N-Benzoylanthranilic acid.

Signaling Pathway Inhibition

This diagram depicts the inhibitory action of N-Benzoylanthranilate derivatives on the AKR1C3 enzyme within a biological pathway.

Caption: The inhibitory effect of N-Benzoylanthranilate derivatives on the AKR1C3-mediated metabolic pathway.

References

A Comprehensive Technical Guide to the Synthesis of N-Benzoylanthranilate from Anthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the synthesis of N-Benzoylanthranilate, also known as N-Benzoylanthranilic acid, from its precursor, anthranilic acid. N-Benzoylanthranilic acid and its derivatives are important intermediates in the synthesis of various pharmaceuticals and heterocyclic compounds.[1][2] The primary method for this synthesis is the Schotten-Baumann reaction, a reliable and widely used method for the acylation of amines.[3][4]

Reaction Overview and Mechanism

The synthesis of N-Benzoylanthranilic acid is achieved through the benzoylation of the amino group of anthranilic acid using benzoyl chloride. This reaction is typically performed under Schotten-Baumann conditions, which involve an aqueous basic environment.[3][5] The base, commonly sodium hydroxide, serves two critical roles: it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction and promotes the formation of the amide product.[5]

The mechanism proceeds in the following steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the anthranilic acid's amino group attacks the electrophilic carbonyl carbon of the benzoyl chloride.[6]

-

Intermediate Formation: This attack forms a tetrahedral intermediate.

-

Deprotonation and Rearrangement: The hydroxide ion (OH⁻) from the base abstracts a proton from the positively charged nitrogen atom. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion.[6][7]

-

Product Formation: The final product, N-Benzoylanthranilic acid, is formed as a solid precipitate, along with sodium chloride and water.

A potential side reaction is the cyclization of the N-Benzoylanthranilic acid intermediate to form 2-phenyl-4H-3,1-benzoxazin-4-one.[8][9] This can be influenced by the stoichiometry of the reactants and the choice of base; for instance, using excess benzoyl chloride in pyridine can favor the formation of the benzoxazinone.[8]

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. asianpubs.org [asianpubs.org]

- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 4. testbook.com [testbook.com]

- 5. byjus.com [byjus.com]

- 6. chemistnotes.com [chemistnotes.com]

- 7. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 8. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of N-Benzoylanthranilate: A Technical Chronicle of its Discovery and Synthesis

For Immediate Release

This whitepaper delves into the core of N-Benzoylanthranilate's history, offering an in-depth technical guide for researchers, scientists, and drug development professionals. From its foundational synthesis, likely emerging from the well-established Schotten-Baumann reaction of the late 19th century, to its contemporary significance in biochemical pathways and therapeutic research, this document chronicles the journey of a pivotal molecule.

Introduction

N-Benzoylanthranilate, also known as 2-benzamidobenzoate, is an acylated derivative of anthranilic acid.[1] Its history is intrinsically linked to the development of organic synthesis and the understanding of aromatic amine chemistry. While a definitive "discovery" event remains elusive in early literature, its synthesis is a straightforward application of established chemical reactions dating back to the 1880s. Today, N-Benzoylanthranilate and its derivatives are subjects of intensive research, showing promise in areas such as cancer therapy and anti-inflammatory applications. This guide will provide a comprehensive overview of its history, synthesis, and biological relevance, complete with detailed experimental protocols and data presented for scientific rigor.

Historical Context and Discovery

The synthesis of N-Benzoylanthranilate is a direct consequence of the development of the Schotten-Baumann reaction, first described in 1883 by German chemists Carl Schotten and Eugen Baumann.[2][3][4] This robust method for acylating amines and alcohols using an acyl chloride in the presence of an aqueous base provided the fundamental chemistry for creating N-benzoyl derivatives.[5] Given that anthranilic acid was a known compound at the time, having been first obtained from the degradation of indigo, its benzoylation would have been a logical extension of this new synthetic methodology.[6]

While the precise first synthesis of N-Benzoylanthranilate is not prominently documented, it is highly probable that it was first prepared in the late 19th or early 20th century as chemists began to explore the derivatization of anthranilic acid for various purposes, including the synthesis of dyes and potential pharmaceuticals.

Chemical Synthesis

The primary and most historically significant method for synthesizing N-Benzoylanthranilate is the Schotten-Baumann reaction. This involves the reaction of anthranilic acid with benzoyl chloride in an alkaline medium.

General Reaction Scheme

Caption: General schematic of N-Benzoylanthranilate synthesis.

Detailed Experimental Protocol (Schotten-Baumann Method)

The following protocol is a representative procedure for the synthesis of N-Benzoylanthranilate based on the principles of the Schotten-Baumann reaction.

Materials:

-

Anthranilic acid

-

Benzoyl chloride

-

10% Sodium hydroxide (NaOH) solution

-

Concentrated Hydrochloric acid (HCl)

-

Ethanol

-

Distilled water

-

Ice bath

Procedure:

-

In a flask, dissolve a specific molar equivalent of anthranilic acid in a 10% aqueous sodium hydroxide solution.

-

Cool the solution in an ice bath.

-

Slowly add benzoyl chloride dropwise to the cooled solution with vigorous stirring. The temperature should be maintained below 5°C.

-

After the addition is complete, continue stirring the mixture for approximately 30-60 minutes at room temperature to ensure the reaction goes to completion.

-

The reaction mixture is then acidified by the slow addition of concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of crude N-Benzoylanthranilate.

-

The precipitate is collected by vacuum filtration and washed with cold water to remove any inorganic impurities.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure N-Benzoylanthranilate.

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₁NO₃ | [1] |

| Molecular Weight | 241.24 g/mol | [1] |

| Melting Point | 178 °C | [7] |

| Appearance | White to off-white solid | [8] |

| Solubility | Slightly soluble in water | [7] |

Biosynthesis and Biological Significance

In addition to its chemical synthesis, N-Benzoylanthranilate also occurs in nature. It has been identified as a natural product in plants such as the carnation (Dianthus caryophyllus).[1]

Enzymatic Synthesis

The biosynthesis of N-Benzoylanthranilate is catalyzed by the enzyme anthranilate N-benzoyltransferase . This enzyme facilitates the transfer of a benzoyl group from benzoyl-CoA to anthranilate.

Caption: Biosynthesis of N-Benzoylanthranilate.

Role in Drug Development

N-Benzoylanthranilate and its derivatives have emerged as important scaffolds in medicinal chemistry. They have been investigated for a variety of therapeutic applications, leveraging their structural similarity to other biologically active molecules. Research has demonstrated their potential as:

-

Anti-inflammatory and Analgesic Agents: Newer derivatives of 2-aminobenzoic acid have shown potent anti-inflammatory and analgesic properties.[9]

-

Anticancer Agents: The core structure is being explored for the development of novel anticancer drugs.

Experimental Workflows

Synthesis and Purification Workflow

The following diagram illustrates the typical laboratory workflow for the synthesis and purification of N-Benzoylanthranilate.

Caption: Workflow for N-Benzoylanthranilate synthesis.

Conclusion

From its probable origins in the late 19th-century explorations of aromatic amine chemistry to its current status as a valuable scaffold in drug discovery, N-Benzoylanthranilate has a rich and evolving history. The foundational Schotten-Baumann reaction remains a cornerstone of its synthesis, providing a reliable and efficient route to this versatile compound. As research continues to uncover the therapeutic potential of its derivatives, the story of N-Benzoylanthranilate is far from over, promising new chapters in the fields of medicine and materials science. This guide provides the essential historical and technical foundation for professionals engaged in this exciting area of research.

References

- 1. 2-(Benzoylamino)benzoic acid | C14H11NO3 | CID 68482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 4. testbook.com [testbook.com]

- 5. chemistnotes.com [chemistnotes.com]

- 6. Anthranilic acid - Wikipedia [en.wikipedia.org]

- 7. echemi.com [echemi.com]

- 8. N-BENZOYLANTHRANILICACID | 579-93-1 [m.chemicalbook.com]

- 9. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on N-Benzoylanthranilate Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals

Introduction: N-Benzoylanthranilate derivatives and their analogs represent a versatile class of compounds with a broad spectrum of biological activities, making them promising candidates in drug discovery and development. Structurally characterized by an N-acylated anthranilic acid scaffold, these molecules have demonstrated significant potential as inhibitors of various enzymes and modulators of key signaling pathways implicated in a range of diseases, including cancer, inflammation, and thrombosis. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of N-Benzoylanthranilate derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.

Synthesis of N-Benzoylanthranilate Derivatives

The synthesis of N-Benzoylanthranilate derivatives is generally straightforward, primarily involving the formation of an amide bond between a benzoic acid derivative and an anthranilic acid derivative.[1] A common synthetic route involves the acylation of the amino group of an anthranilic acid ester with a substituted benzoyl chloride. The resulting ester is then hydrolyzed to yield the final N-benzoylanthranilic acid derivative.

A representative synthetic scheme is the preparation of 2-(substituted-benzamido)benzoic acids. This can be achieved through the Ullmann condensation of o-chlorobenzoic acid with various substituted anilines in the presence of a copper catalyst. Another approach involves the reaction of a C-protected anthranilic acid with a benzoic acid derivative to form the amide bond, followed by deprotection.[1]

Biological Activities and Therapeutic Potential

N-Benzoylanthranilate derivatives and their analogs have been investigated for a multitude of biological activities, demonstrating their potential in various therapeutic areas.

Aldo-Keto Reductase (AKR) Inhibition:

A significant area of interest is the inhibition of aldo-keto reductase enzymes, particularly AKR1C3 (also known as type 5 17β-hydroxysteroid dehydrogenase). AKR1C3 is involved in the biosynthesis of active androgens and prostaglandins, making it a key target in hormone-dependent cancers like prostate and breast cancer. Several N-benzoyl anthranilic acid derivatives have been identified as potent and selective inhibitors of AKR1C3. For instance, compounds with a hydroxyl group at the meta-position of the N-benzoyl ring have shown high selectivity for AKR1C3 over other AKR1C isoforms.

Table 1: Inhibitory Activity of N-Benzoylanthranilate Derivatives against AKR1C Isoforms

| Compound | R1 | R2 | R3 | R4 | AKR1C1 IC50 (µM) | AKR1C2 IC50 (µM) | AKR1C3 IC50 (µM) | AKR1C4 IC50 (µM) | Reference |

| 1 | H | H | H | H | > 100 | > 100 | > 100 | ND | [1] |

| 9 | H | H | H | 3-OH | 100 | 63 | 0.45 | 30 | [1] |

| 10 | 4,5-diOMe | H | H | 3-OH | 90 | 60 | 0.31 | 25 | [1] |

| 13 | H | H | 5-Cl | 3-OH | 100 | 63 | 0.35 | 30 | [1] |

ND: Not Determined

Anticancer Activity:

Beyond AKR1C3 inhibition, N-Benzoylanthranilate analogs have demonstrated broader anticancer effects. For instance, certain sulfonamide derivatives of anthranilic acid have shown selective cytotoxic effects toward human leukemia (MOLT-3) cells.[2] The cytotoxic activity appears to be influenced by the nature of the substituent on the benzenesulfonamide ring, with electron-withdrawing groups enhancing cytotoxicity.[2]

Table 2: Cytotoxic Activity of Anthranilic Acid Sulfonamide Analogs

| Compound | Substituent (X) | Cell Line | IC50 (µg/mL) | Reference |

| 5 | NO2 | MOLT-3 | 15.71 | [3] |

| 7 | CH3 | MOLT-3 | 32.88 | [3] |

| 8 | Cl | MOLT-3 | 33.96 | [3] |

N,N-Dimethyl-anthranilic acid, an analog isolated from the mushroom Calvatia nipponica, exhibited significant cytotoxicity against MDA-MB-231 human breast cancer cells with an IC50 value of 90.28 ± 4.23 μM.[4]

Plasminogen Activator Inhibitor-1 (PAI-1) Inhibition:

Anti-inflammatory Activity:

The anti-inflammatory properties of N-aryl anthranilic acids, structurally related to fenamate NSAIDs, have also been explored. These compounds have shown significant anti-inflammatory activity in carrageenan-induced rat paw edema models.

Experimental Protocols

General Synthesis of N-Benzoyl Anthranilic Acid Derivatives:

A general procedure for the synthesis of N-benzoyl anthranilic acid derivatives involves the reaction of a substituted benzoic acid with a C-protected anthranilic acid.[1]

Example: Preparation of methyl 2-(3-hydroxybenzamido)-4,5-dimethoxybenzoate [1]

-

To a solution of 3-hydroxybenzoic acid (1.0 mmol) in CH2Cl2 (10 mL), add pyridine (1.25 mmol) and slowly add SOCl2 (6.5 mmol).

-

Stir the mixture at 45 °C for 2 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in toluene and add methyl 2-amino-4,5-dimethoxybenzoate (1.25 mmol).

-

Stir the reaction mixture at 100 °C for 3 hours.

-

The subsequent deprotection of the methyl ester is typically achieved by alkaline hydrolysis. To a stirred solution of the methyl ester (0.5 mmol) in a dioxane/THF mixture (1:1, 2 mL), add 1 M NaOH (1 mL) and stir until the reaction is complete (monitored by TLC).

-

Evaporate the solvent, dilute the residue with H2O, and wash with EtOAc.

AKR1C3 Inhibition Assay:

The inhibitory activity of compounds against AKR1C3 can be determined by monitoring the oxidation of a substrate, such as S-tetralol, in the presence of the cofactor NADP+.

-

Prepare an assay mixture consisting of 100 mM phosphate buffer (pH 7.0), S-tetralol (at a concentration equal to its Km value for the specific AKR1C isoform), the test compound (dissolved in DMSO), and 200 µM NADP+.

-

Add the purified recombinant AKR1C3 enzyme to the mixture. The final DMSO concentration should be kept low (e.g., 4%).

-

Monitor the rate of NADP+ reduction to NADPH by measuring the increase in absorbance at 340 nm.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Protocol:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570-590 nm.

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of N-Benzoylanthranilate derivatives and their analogs can be attributed to their ability to modulate various cellular signaling pathways.

Inhibition of Aldo-Keto Reductase (AKR) Pathway:

By inhibiting AKR1C3, these compounds can disrupt androgen and prostaglandin synthesis pathways. In prostate cancer, AKR1C3 is involved in the conversion of androstenedione to testosterone. Inhibition of AKR1C3 can therefore reduce androgen receptor signaling, leading to decreased cancer cell proliferation.

Caption: Inhibition of the AKR1C3 pathway by N-Benzoylanthranilate derivatives.

Modulation of Inflammatory and Cancer-Related Signaling Pathways:

Anthranilic acid derivatives have been shown to modulate key signaling pathways involved in inflammation and cancer, such as the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt pathways.[6]

-

NF-κB Pathway: NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. Some benzoic acid derivatives have been shown to suppress NF-κB expression. This inhibition can lead to a downstream reduction in pro-inflammatory cytokines and other mediators, contributing to the anti-inflammatory and anticancer effects of these compounds.

Caption: Potential modulation of the NF-κB signaling pathway.

-

PI3K/Akt and MAPK Pathways: The PI3K/Akt and MAPK signaling cascades are central to regulating cell growth, proliferation, survival, and apoptosis. Aberrant activation of these pathways is a hallmark of many cancers. Anthranilic acid derivatives have been reported to act as inhibitors of the MAPK pathway.[6] By interfering with these pathways, N-Benzoylanthranilate analogs can potentially inhibit tumor growth and induce apoptosis in cancer cells.

Caption: Overview of PI3K/Akt and MAPK signaling pathways potentially targeted.

Conclusion

References

- 1. PAI-1 Assays [practical-haemostasis.com]

- 2. broadpharm.com [broadpharm.com]

- 3. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N,N-Dimethyl-anthranilic Acid from Calvatia nipponica Mushroom Fruiting Bodies Induces Apoptotic Effects on MDA-MB-231 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. genoprice.com [genoprice.com]

- 6. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of N-Benzoylanthranilate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N-Benzoylanthranilate, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is presented to be a valuable resource for researchers and professionals involved in drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for N-Benzoylanthranilic acid, the protonated form of N-Benzoylanthranilate. The data for the anionic form, N-Benzoylanthranilate, would show characteristic shifts, particularly in the carboxylate region of the IR and ¹³C NMR spectra.

Table 1: ¹H NMR Spectroscopic Data for N-Benzoylanthranilic Acid

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~11.0 - 13.0 | Broad Singlet | - | Carboxylic Acid (-COOH) |

| ~9.0 - 10.0 | Singlet | - | Amide (-NH) |

| ~8.0 - 8.2 | Multiplet | - | Aromatic Protons |

| ~7.2 - 7.8 | Multiplet | - | Aromatic Protons |

Note: The chemical shifts of the acidic proton and the amide proton can be highly dependent on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for N-Benzoylanthranilic Acid

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 170 | Carboxylic Acid Carbonyl (-COOH) |

| ~160 - 165 | Amide Carbonyl (-C=O) |

| ~115 - 140 | Aromatic Carbons |

Table 3: Infrared (IR) Spectroscopy Data for N-Benzoylanthranilic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3200 - 3400 | Medium | N-H stretch (Amide) |

| ~1700 - 1680 | Strong | C=O stretch (Carboxylic Acid) |

| ~1650 - 1630 | Strong | C=O stretch (Amide I) |

| ~1550 - 1510 | Medium | N-H bend (Amide II) |

| ~1600, ~1450 | Medium-Weak | C=C stretch (Aromatic) |

Table 4: Mass Spectrometry (MS) Data for N-Benzoylanthranilic Acid

| m/z | Relative Abundance (%) | Assignment |

| 241 | [M]⁺ | Molecular Ion |

| 224 | [M-OH]⁺ | |

| 196 | [M-COOH]⁺ | |

| 121 | [C₆H₅CO]⁺ | |

| 105 | [C₆H₅CO]⁺ | |

| 77 | [C₆H₅]⁺ |

Note: The fragmentation pattern is predicted based on the structure and common fragmentation pathways for similar compounds.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of N-Benzoylanthranilic acid is dissolved in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: The instrument is tuned to the proton frequency. A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: The instrument is tuned to the carbon frequency. A proton-decoupled experiment is typically performed to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of N-Benzoylanthranilic acid (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the pure KBr pellet is recorded first. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization (Electron Ionization - EI): In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflow for spectroscopic analysis of N-Benzoylanthranilate.

Caption: Logical flow of signal generation in NMR spectroscopy.

An In-depth Technical Guide to the Solubility of N-Benzoylanthranilate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Benzoylanthranilate, a compound of interest in various research and development fields. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide summarizes the available qualitative information and presents a detailed, adaptable experimental protocol for the precise determination of its solubility in various solvents.

Introduction to N-Benzoylanthranilate

N-Benzoylanthranilate, also known as 2-(benzoylamino)benzoic acid, is an aromatic compound with potential applications in medicinal chemistry and materials science. Its molecular structure, featuring both a carboxylic acid group and an amide linkage, suggests a nuanced solubility profile that is dependent on the nature of the solvent. Understanding its solubility is a critical first step in formulation development, bioavailability studies, and the design of synthetic routes.

Solubility Profile of N-Benzoylanthranilate

While specific quantitative solubility data for N-Benzoylanthranilate is not extensively documented, qualitative descriptions are available. The compound's solubility is largely dictated by its ability to form hydrogen bonds and interact with polar and non-polar solvents.

Table 1: Qualitative Solubility of N-Benzoylanthranilate in Various Solvents

| Solvent | Solvent Type | Qualitative Solubility |

| Water | Protic, Polar | Slightly Soluble[1] |

| Ethanol | Protic, Polar | Soluble |

| Methanol | Protic, Polar | Expected to be Soluble |

| Acetone | Aprotic, Polar | Expected to be Soluble |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Expected to be Soluble |

Note: "Expected to be Soluble" is based on the general solubility of similar aromatic carboxylic acids and the qualitative data available for ethanol.

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted "shake-flask" method followed by gravimetric analysis for the accurate determination of the thermodynamic solubility of a solid compound like N-Benzoylanthranilate.

Principle

An excess amount of N-Benzoylanthranilate is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the dissolved solute is determined by evaporating the solvent and weighing the residue.

Materials and Equipment

-

N-Benzoylanthranilate (high purity)

-

Selected solvents (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated thermometer or temperature probe

-

Analytical balance (readability ± 0.1 mg)

-

Glass vials with inert, sealed caps (e.g., screw caps with PTFE liners)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Volumetric flasks

-

Drying oven or vacuum oven

Procedure

-

Sample Preparation: Accurately weigh an excess amount of N-Benzoylanthranilate into a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

-

Solvent Addition: Accurately add a known volume or mass of the desired solvent to the vial.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The exact equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute remains constant.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. To avoid precipitation or crystallization due to temperature changes, the syringe can be pre-warmed or pre-cooled to the experimental temperature. Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry volumetric flask.

-

Gravimetric Analysis:

-

Accurately weigh the volumetric flask containing the filtered saturated solution.

-

Carefully evaporate the solvent from the flask using a gentle stream of inert gas, a rotary evaporator, or by placing it in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, place the flask in a vacuum oven at a suitable temperature to remove any residual solvent until a constant weight is achieved.

-

Accurately weigh the flask containing the dried N-Benzoylanthranilate residue.

-

Data Calculation

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of flask with residue - Weight of empty flask) / Volume of filtrate] x 100

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of N-Benzoylanthranilate solubility.

Caption: Experimental workflow for determining the solubility of N-Benzoylanthranilate.

Conclusion

This technical guide consolidates the currently available solubility information for N-Benzoylanthranilate and provides a robust, adaptable experimental protocol for its quantitative determination. The provided workflow and diagram offer a clear and structured approach for researchers and scientists in the pharmaceutical and chemical industries. Accurate solubility data is fundamental for advancing the development of any compound, and the methodologies outlined herein provide a solid foundation for obtaining such critical information.

References

N-Benzoylanthranilate Derivatives: A Technical Guide to their Mechanism of Action as Aldo-Keto Reductase 1C3 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzoylanthranilate serves as a foundational scaffold for a class of synthetic compounds demonstrating significant therapeutic potential. The primary mechanism of action for derivatives of N-benzoylanthranilate is the inhibition of aldo-keto reductase family 1 member C3 (AKR1C3), an enzyme implicated in the pathophysiology of various cancers and inflammatory disorders. This technical guide provides an in-depth exploration of this mechanism, detailing the associated signaling pathways, quantitative inhibitory data, and comprehensive experimental protocols for assessing enzymatic inhibition.

Core Mechanism of Action: Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)

The principal molecular target of N-benzoylanthranilate derivatives is the enzyme aldo-keto reductase 1C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5.[1] AKR1C3 is a member of the aldo-keto reductase superfamily and plays a crucial role in the metabolism of steroid hormones and prostaglandins.[1][2] By catalyzing the reduction of ketones and aldehydes to their corresponding alcohols, AKR1C3 is involved in the synthesis of active androgens and the regulation of prostaglandin signaling pathways.[3][4]

N-benzoyl anthranilic acid derivatives have been identified as potent and, in some cases, selective inhibitors of AKR1C3.[1][2] The inhibitory activity is attributed to the structural features of these molecules, which allow them to bind to the active site of the enzyme. Molecular docking studies have suggested that the carboxylic acid moiety of these inhibitors can form hydrogen bonds with key catalytic residues, such as Tyr55 and His117, within the AKR1C3 active site.[4]

Quantitative Data: Inhibitory Activity of N-Benzoylanthranilate Derivatives

The inhibitory potency of various N-benzoylanthranilate derivatives against AKR1C isoforms has been quantified, with several compounds demonstrating low micromolar to nanomolar IC50 values for AKR1C3. The following table summarizes the inhibitory activities of selected derivatives.

| Compound | R4 Substitution | IC50 for AKR1C1 (µM) | IC50 for AKR1C2 (µM) | IC50 for AKR1C3 (µM) | Reference |

| 9 | m-OH | > 50 | > 50 | 1.8 ± 0.2 | [2] |

| 10 | m-OH | 10.3 ± 1.2 | 16.5 ± 2.1 | 0.31 ± 0.04 | [2] |

| 11 | m-OH | 11.2 ± 1.5 | 19.8 ± 2.5 | 0.85 ± 0.11 | [2] |

| 12 | m-OH | 25.4 ± 3.1 | > 50 | 0.52 ± 0.06 | [2] |

| 13 | m-OH | 9.8 ± 1.1 | 21.3 ± 2.8 | 0.35 ± 0.04 | [2] |

Signaling Pathways Modulated by AKR1C3 Inhibition

The inhibition of AKR1C3 by N-benzoylanthranilate derivatives has significant downstream effects on cellular signaling pathways, primarily impacting prostaglandin synthesis and pathways regulated by steroid hormones.

Prostaglandin Signaling Pathway

AKR1C3 is a key enzyme in the biosynthesis of prostaglandins. It catalyzes the conversion of prostaglandin D2 (PGD2) to 11β-prostaglandin F2α (11β-PGF2α) and prostaglandin H2 (PGH2) to prostaglandin F2α (PGF2α).[4] These prostaglandins are ligands for the prostaglandin F receptor (FP receptor), which, upon activation, can trigger the mitogen-activated protein kinase (MAPK) signaling cascade, leading to cell proliferation.[4] By inhibiting AKR1C3, N-benzoylanthranilate derivatives can block the production of these pro-proliferative prostaglandins.

MAPK and AKT Signaling Pathways

Emerging evidence suggests a role for AKR1C3 in the regulation of the MAPK and protein kinase B (AKT) signaling pathways, which are critical in cell survival and proliferation.[5] Overexpression of AKR1C3 has been shown to activate the MAPK pathway, contributing to radioresistance in cancer cells.[5] Therefore, inhibition of AKR1C3 by N-benzoylanthranilate derivatives could potentially suppress these pro-survival pathways.

Experimental Protocols: AKR1C Enzyme Inhibition Assay

The following protocol outlines a standard in vitro enzyme inhibition assay to determine the half-maximal inhibitory concentration (IC50) of N-benzoylanthranilate derivatives against AKR1C enzymes.[6][7]

Materials

-

Recombinant human AKR1C1, AKR1C2, and AKR1C3 enzymes

-

Substrate (e.g., S-tetralol)

-

Cofactor (NADPH)

-

Test compounds (N-benzoylanthranilate derivatives) dissolved in DMSO

-

Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure

-

Preparation of Reagents:

-

Prepare stock solutions of the substrate, cofactor, and test compounds in the assay buffer.

-

Perform serial dilutions of the test compounds to obtain a range of concentrations.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer.

-

Add the test compound at various concentrations to the respective wells. Include a vehicle control (DMSO) and a no-inhibitor control.

-

Add the recombinant AKR1C enzyme to each well.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 5 minutes).

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the substrate (S-tetralol) and cofactor (NADPH) to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Other Potential Mechanisms of Action

While the inhibition of AKR1C3 is the most well-documented mechanism of action for N-benzoylanthranilate derivatives, the diverse biological activities reported for this class of compounds, including anti-inflammatory and anticonvulsant effects, suggest the potential for additional mechanisms.[1][8] The anti-inflammatory effects may be, in part, explained by the reduction in pro-inflammatory prostaglandins due to AKR1C3 inhibition.[4] The mechanisms underlying the anticonvulsant activity of certain derivatives are less clear and may involve modulation of ion channels or neurotransmitter systems, which are common targets for antiepileptic drugs.[9][10][11] Further research is required to fully elucidate these potential secondary mechanisms.

Conclusion

N-Benzoylanthranilate derivatives represent a promising class of compounds with a primary mechanism of action centered on the inhibition of aldo-keto reductase 1C3. This inhibition disrupts key signaling pathways involved in cancer cell proliferation and inflammation, highlighting the therapeutic potential of these molecules. The provided experimental protocols offer a robust framework for the further evaluation and development of novel AKR1C3 inhibitors based on the N-benzoylanthranilate scaffold. Future investigations should aim to further characterize the structure-activity relationships for enhanced potency and selectivity, as well as to explore the full spectrum of their pharmacological effects and underlying molecular mechanisms.

References

- 1. N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aldo-keto reductase family 1 member C3 mediates radioresistance of esophageal cancer cells through suppressing MAPK and AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Aldo-Keto reductase 1C3 reduces myocardial cell damage after acute myocardial infarction by activating the Kelch-like ECH-associated protein 1-nuclear factor erythroid 2-related factor 2-antioxidant response element pathway to inhibit ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticonvulsants: aspects of their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 11. Mechanisms of anticonvulsant drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

The N-Benzoylanthranilate Scaffold: A Privileged Motif in Drug Discovery with Diverse Biological Activities

For Immediate Release

[City, State] – [Date] – The N-benzoylanthranilate scaffold, a unique structural motif derived from the acylation of anthranilic acid, has emerged as a cornerstone in the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the diverse biological activities associated with this versatile scaffold, targeting researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details essential experimental protocols, and visualizes critical biological pathways to facilitate further exploration and application of N-benzoylanthranilate derivatives in medicine.

The inherent structural features of N-benzoylanthranilates, including their aromatic rings and amide linkage, provide a foundation for a wide array of pharmacological effects. Extensive research has demonstrated the potential of this scaffold in developing anti-inflammatory, analgesic, anticancer, and antimicrobial agents.

Anti-inflammatory and Analgesic Properties: Targeting Key Mediators of Inflammation

N-Benzoylanthranilate derivatives have shown significant promise in the management of inflammation and pain. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

A notable study highlighted derivatives that demonstrated potent anti-inflammatory effects in the carrageenan-induced rat paw edema model, a standard preclinical assay for acute inflammation. For instance, certain compounds exhibited significant inhibition of edema, comparable to or even exceeding the efficacy of established non-steroidal anti-inflammatory drugs (NSAIDs). The analgesic properties of these compounds are often evaluated using models like the acetic acid-induced writhing test, where they have been shown to reduce pain responses effectively.

The anti-inflammatory effects of some derivatives are linked to the downregulation of pro-inflammatory cytokines such as IL-6 and TNF-α, and interference with the nitric oxide (NO) signaling pathway.[1]

Anticancer Activity: A Multifaceted Approach to Combatting Malignancies

The N-benzoylanthranilate scaffold has also been a fertile ground for the discovery of novel anticancer agents. Derivatives have demonstrated cytotoxicity against a range of human cancer cell lines, including those of the breast, colon, and lung.

One of the key mechanisms underlying the anticancer activity of these compounds is the inhibition of aldo-keto reductase (AKR) enzymes, particularly AKR1C3, which is implicated in the progression of hormone-dependent cancers.[2] Specific N-benzoylanthranilate derivatives have been identified as potent and selective inhibitors of AKR1C3, with IC50 values in the low micromolar and even nanomolar range.[2]

Antimicrobial Potential: A New Avenue for Combating Infectious Diseases

Emerging research has begun to explore the antimicrobial properties of the N-benzoylanthranilate scaffold. Certain derivatives have exhibited inhibitory activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for some of these compounds suggest their potential as leads for the development of new anti-infective agents.

Quantitative Data Summary

To facilitate a comparative analysis of the biological activities of various N-benzoylanthranilate derivatives, the following tables summarize key quantitative data from the literature.

Table 1: Anti-inflammatory and Analgesic Activity of N-Benzoylanthranilate Derivatives

| Compound/Derivative | Assay | Result | Reference |

| N-Phenylanthranilic Acid Analogs | Carrageenan-induced rat paw edema | Significant inhibition of edema | [3] |

| N-Phenylanthranilic Acid Analogs | Tail immersion method | Significant analgesic activity | [3] |

| N-acetyl anthranilic acid derivatives | Carrageenan-induced paw edema | 54.2-67.3% inhibition of edema | [4] |

Table 2: Anticancer Activity of N-Benzoylanthranilate Derivatives

| Compound/Derivative | Cell Line | Assay | IC50 Value (µM) | Reference |

| Compound 10 | AKR1C3 Inhibition | Enzyme Assay | 0.31 | [2] |

| Compound 13 | AKR1C3 Inhibition | Enzyme Assay | 0.35 | [2] |

| Monobenzyltin compound C1 | MCF-7 (Breast Cancer) | MTT Assay | 2.5 µg/mL (48h) | [5] |

| Benzothiazole aniline derivative L1 | Liver Cancer Cells | CCK-8 Assay | Selective Inhibition | |

| N-benzylbenzamide derivative 20b | Various Cancer Cell Lines | Proliferation Assay | 0.012 - 0.027 | [6] |

Table 3: Antimicrobial Activity of N-Benzoylanthranilate and Related Derivatives

| Compound/Derivative | Microorganism | MIC Value (µg/mL) | Reference |

| Carbazole Derivative | S. aureus, S. epidermidis | 32 | [7] |

| Carbazole Derivative | E. coli, P. aeruginosa | > Highest tested concentration | [7] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of N-benzoylanthranilate derivatives.

Carrageenan-Induced Paw Edema Assay

This widely used in vivo model assesses acute inflammation.

-

Animal Model: Male Wistar rats or Swiss albino mice are typically used.

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

The initial paw volume of the right hind paw is measured using a plethysmometer.

-

The test compound or vehicle (control) is administered orally or intraperitoneally.

-

After a specific time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of compounds.

-

Cell Culture: Cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates at a predetermined density.

-

Treatment: After allowing the cells to adhere overnight, they are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[8][9][10][11]

Cyclooxygenase (COX) Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit COX-1 and COX-2 enzymes.

-

Enzyme and Substrate: Purified COX-1 and COX-2 enzymes and arachidonic acid (the substrate) are used.

-

Procedure:

-

The enzyme is pre-incubated with the test compound or vehicle at various concentrations.

-

The reaction is initiated by adding arachidonic acid.

-

The conversion of arachidonic acid to prostaglandin H2 (PGH2), and subsequently to other prostaglandins like PGE2, is measured.

-

-

Detection: The amount of prostaglandin produced can be quantified using various methods, including enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[12][13][14][15][16]

-

Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined for both COX-1 and COX-2 to assess the compound's potency and selectivity.

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay determines the inhibitory effect of compounds on the 5-LOX enzyme.

-

Enzyme and Substrate: Purified 5-LOX enzyme and its substrate, typically linoleic acid or arachidonic acid, are used.

-

Procedure:

-

The enzyme is incubated with the test compound at various concentrations.

-

The reaction is initiated by the addition of the substrate.

-

-

Detection: The activity of the enzyme is often measured by monitoring the formation of the conjugated diene product spectrophotometrically at a specific wavelength (e.g., 234 nm).[17][18][19][20][21]

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

The biological activities of N-benzoylanthranilate derivatives are often mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of these key pathways and experimental workflows.

Conclusion

The N-benzoylanthranilate scaffold represents a highly versatile and privileged structure in medicinal chemistry, offering a promising foundation for the development of a new generation of therapeutic agents. The diverse biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects, underscore the significant potential of this scaffold. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, encouraging further investigation and innovation in harnessing the therapeutic power of N-benzoylanthranilate derivatives. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of novel and effective treatments for a wide range of diseases.

References

- 1. Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. Anti-inflammatory Activity and PGE2 Inhibitory Properties of Novel Phenylcarbamoylmethyl Ester-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchhub.com [researchhub.com]

- 9. benchchem.com [benchchem.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. assaygenie.com [assaygenie.com]

- 16. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 17. 4.2.2. In Vitro 5-LOX Inhibition Assay [bio-protocol.org]

- 18. abcam.cn [abcam.cn]

- 19. researchgate.net [researchgate.net]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. biorxiv.org [biorxiv.org]

N-Benzoylanthranilate: A Keystone Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Benzoylanthranilate, and its corresponding acid form, N-benzoylanthranilic acid, represent a critical class of organic compounds that serve as versatile precursors in the synthesis of a wide array of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of N-benzoylanthranilate, including its synthesis, physicochemical properties, and its pivotal role as a building block in the development of pharmaceuticals, particularly in the construction of quinazolinone scaffolds.

Physicochemical Properties

N-Benzoylanthranilic acid, the conjugate acid of N-benzoylanthranilate, is an amidobenzoic acid characterized by a benzamido group at the 2-position of a benzoic acid core.[1] This structural motif imparts a unique combination of reactivity and stability, making it an ideal starting material for complex molecular architectures.

Table 1: Physicochemical Properties of N-Benzoylanthranilic Acid

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁NO₃ | [1] |

| Molecular Weight | 241.24 g/mol | [1] |

| Melting Point | 183.00 °C | [1] |

| Boiling Point | 341.00 to 342.00 °C | [1] |

| LogP | 3.54 | [1] |

| Solubility | Slightly soluble in water | [1][2] |

Synthesis of N-Benzoylanthranilate Precursors

The synthesis of N-substituted anthranilic acid derivatives is a crucial first step in many synthetic pathways. Various methods have been developed to achieve this, including classical approaches and modern solid-phase techniques.

General Synthesis of N-Acyl Anthranilic Acids

A common method for the preparation of N-acyl anthranilic acids involves the condensation of anthranilic acid with an appropriate acyl chloride.[3] This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: Synthesis of N-Butyryl Anthranilic Acid [4]

-

Materials: Anthranilic acid, butyryl chloride, suitable solvent (e.g., dichloromethane), and a base (e.g., triethylamine).

-

Procedure:

-

Dissolve anthranilic acid (1 equivalent) in the chosen solvent.

-

Add the base (1.5 equivalents) to the solution.

-

Cool the reaction mixture to 0°C.

-

Add butyryl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Continue stirring at 0°C for 4-5 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, purify the product by column or thin-layer chromatography.

-

N-Benzoylanthranilate in the Synthesis of Quinazolinones

One of the most significant applications of N-benzoylanthranilate precursors is in the synthesis of quinazolinones. These heterocyclic compounds are prevalent in medicinal chemistry due to their wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3][5] The general strategy involves the cyclization of an N-acyl anthranilic acid to form a benzoxazinone intermediate, which is then reacted with an amine to yield the desired quinazolinone.[3][4]

Figure 1. General synthetic pathway to quinazolinone derivatives.

Experimental Protocol: Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones [4]

-

Step 1: Synthesis of N-Acyl Anthranilic Acid: Follow the protocol described above.

-

Step 2: Formation of the Benzoxazinone Intermediate: React the N-acyl anthranilic acid with acetic anhydride to facilitate ring closure and dehydration.

-

Step 3: Synthesis of Quinazolinone: Reflux the benzoxazinone intermediate with a primary amine. This results in a nucleophilic substitution at the carbonyl carbon, followed by dehydration to form the quinazolinone ring system.

Table 2: Yields of Synthesized Quinazolinone Derivatives [3][4]

| Starting Amine | Resulting Quinazolinone | Yield (%) |

| Aniline | 2-Substituted-3-phenyl-4(3H)-quinazolinone | Not specified |

| Benzylamine | 2-Substituted-3-benzyl-4(3H)-quinazolinone | Not specified |

| Hydrazine Hydrate | 3-Amino-2-substituted-quinazoline-4(3H)-one | 37% (for a specific derivative)[3] |

N-Benzoylanthranilate Derivatives in Drug Discovery

The structural framework of N-benzoylanthranilic acid has been exploited in the development of various therapeutic agents. For instance, a series of N-benzoyl anthranilic acid derivatives have been synthesized and identified as selective inhibitors of aldo-keto reductase AKR1C3, an important drug target.[6]

Figure 2. Workflow for the development of AKR1C3 inhibitors.

The synthesis of these inhibitors involves the formation of an amide bond between the carboxylic group of benzoic acid derivatives and the amino moiety of C-protected anthranilic acids.[6] The carboxylic acids are first converted to their more reactive acid chlorides using thionyl chloride (SOCl₂), followed by the addition of the corresponding C-protected anthranilic acid derivative.[6]

Table 3: Inhibitory Activity of N-Benzoyl Anthranilic Acid Derivatives against AKR1C3 [6]

| Compound | IC₅₀ (µM) for AKR1C3 |

| 10 | 0.31 |

| 13 | 0.35 |

These findings highlight the potential of the N-benzoylanthranilate scaffold as a template for the design of potent and selective enzyme inhibitors. The straightforward synthetic procedures allow for the introduction of new functionalities at various positions on both phenyl rings, offering a promising avenue for further optimization and the development of next-generation therapeutics.[6]

Conclusion

N-Benzoylanthranilate and its derivatives are indispensable precursors in organic synthesis, providing a reliable and adaptable platform for the construction of complex heterocyclic systems. Their utility in the synthesis of quinazolinones and other biologically active molecules underscores their importance in medicinal chemistry and drug discovery. The synthetic methodologies outlined in this guide, coupled with the potential for further structural diversification, ensure that N-benzoylanthranilate will remain a key building block for researchers and scientists in the years to come.

References

- 1. 2-(Benzoylamino)benzoic acid | C14H11NO3 | CID 68482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Benzoylanthranilate | C14H10NO3- | CID 5091716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3 - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of N-Benzoylanthranilate: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of N-Benzoylanthranilate, also known as N-benzoylanthranilic acid. The primary method described is the Schotten-Baumann reaction, a robust and widely used method for the N-acylation of amines.

Introduction

N-Benzoylanthranilate and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This protocol outlines a straightforward and efficient synthesis route starting from commercially available reagents.

Quantitative Data Summary

The following table summarizes key quantitative data associated with the synthesis of N-Benzoylanthranilate.

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₁NO₃ | [1] |

| Molecular Weight | 241.24 g/mol | [1] |

| Typical Yield | ~93% | |

| Melting Point | 178 - 183 °C | [1][2][3] |

| Appearance | White to off-white solid | [2][3] |

Experimental Protocol

This protocol is based on the Schotten-Baumann reaction for the N-benzoylation of anthranilic acid.

Materials and Reagents

-

Anthranilic acid

-

Benzoyl chloride

-

10% Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Triethylamine (Et₃N)

-

Hydrochloric acid (HCl), concentrated

-

Ethanol (for recrystallization)

-

Distilled water

-

Magnesium sulfate (MgSO₄), anhydrous

-

Standard laboratory glassware (Erlenmeyer flask, beaker, separatory funnel, Büchner funnel)

-

Stirring apparatus

-

pH indicator paper

-

Heating mantle or water bath

Procedure

1. Dissolution of Anthranilic Acid:

-

In a 100 mL Erlenmeyer flask, dissolve a specific amount of anthranilic acid in a 10% aqueous sodium hydroxide solution. The basic solution facilitates the deprotonation of the carboxylic acid group and enhances the nucleophilicity of the amino group.

2. Acylation Reaction (Schotten-Baumann Conditions):

-

To the stirred solution of anthranilic acid, add dichloromethane and triethylamine.

-

Slowly add benzoyl chloride dropwise to the biphasic mixture while maintaining vigorous stirring. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.

-

Continue stirring for approximately 4-5 hours at room temperature to ensure the completion of the reaction. The triethylamine acts as a base to neutralize the hydrochloric acid byproduct, driving the reaction forward.

3. Work-up and Isolation:

-

After the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer (dichloromethane) from the aqueous layer.

-

Wash the organic layer sequentially with distilled water to remove any remaining base and water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and evaporate the solvent (dichloromethane) under reduced pressure to obtain the crude N-benzoylanthranilic acid.

4. Purification by Recrystallization:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Slowly add hot water until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

-

Collect the purified crystals of N-benzoylanthranilic acid by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any residual impurities.

-

Dry the crystals in a desiccator or a vacuum oven.

5. Characterization:

-

Determine the melting point of the purified product and compare it with the literature value.

-

Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of N-Benzoylanthranilate.

Signaling Pathway Diagram (Reaction Mechanism)

Caption: Schotten-Baumann reaction mechanism for N-benzoylation.

References

Application Notes and Protocols for the Purification of N-Benzoylanthranilate by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the purification of N-benzoylanthranilate, a white solid compound, utilizing the recrystallization technique. This method is designed to effectively remove impurities by leveraging the differential solubility of the compound and contaminants in a selected solvent system at varying temperatures.

Introduction

N-Benzoylanthranilate is the conjugate base of N-benzoylanthranilic acid.[1][2] Purification of this and similar chemical entities is a critical step in chemical synthesis and drug development to ensure the identity, purity, and safety of the final compound. Recrystallization is a robust and widely used method for the purification of solid organic compounds.[3] The principle of this technique relies on the selection of a suitable solvent or solvent system in which the compound of interest has high solubility at an elevated temperature and low solubility at a lower temperature.[4] As the saturated hot solution cools, the decreased solubility leads to the formation of pure crystals, while impurities remain dissolved in the solvent.[3]

Data Presentation

While specific quantitative data for the recrystallization of N-benzoylanthranilate is not extensively available in the literature, the following table provides recommended parameters based on the known properties of N-benzoylanthranilate and general recrystallization principles for similar compounds.

| Parameter | Recommended Value/Solvent | Rationale |

| Primary Solvent | Ethanol | N-benzoylanthranilate is soluble in ethanol.[1] |

| Anti-Solvent | Deionized Water | N-benzoylanthranilate is only slightly soluble in water.[1] |

| Dissolution Temperature | ~78 °C (Boiling point of ethanol) | To ensure complete dissolution and formation of a saturated solution. |

| Crystallization Temperature | Room Temperature (~20-25 °C), then 0-4 °C | Slow cooling promotes the formation of larger, purer crystals.[5] An ice bath can maximize yield.[5] |

| Potential Impurities | Unreacted starting materials (e.g., anthranilic acid, benzoic anhydride, benzylamine), side products.[6] | These are often more or less soluble than the desired product, allowing for separation. |

Experimental Protocol

This protocol outlines the steps for the purification of N-benzoylanthranilate using a mixed-solvent system of ethanol and water.

Materials:

-

Crude N-benzoylanthranilate

-

Ethanol (95% or absolute)

-

Deionized Water

-

Erlenmeyer flasks

-

Heating mantle or hot plate with a water bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

-

Spatula

-

Watch glass

Procedure:

-

Dissolution:

-

Place the crude N-benzoylanthranilate into an Erlenmeyer flask of an appropriate size.

-

Add a minimal amount of hot ethanol to the flask while stirring and gently heating. The goal is to dissolve the solid completely in the smallest possible volume of boiling solvent.

-

-

Hot Filtration (Optional):

-

If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.

-

-

Addition of Anti-Solvent:

-

To the hot, clear ethanolic solution, slowly add deionized water dropwise until the solution becomes slightly turbid (cloudy). The appearance of turbidity indicates that the solution is saturated.

-

Gently reheat the solution until it becomes clear again.

-

-

Crystallization:

-

Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of well-defined, pure crystals.[5]

-

Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.

-

-

Isolation of Crystals:

-

Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.

-

Ensure the filter flask is securely clamped.

-

-

Washing:

-

Wash the crystals on the filter paper with a small amount of cold ethanol-water mixture to rinse away any remaining soluble impurities. It is important to use a cold solvent to minimize the loss of the desired product.

-

-

Drying:

-

Transfer the purified crystals to a watch glass and allow them to air dry or dry them in a vacuum oven at a modest temperature until a constant weight is achieved.

-

Mandatory Visualization

Caption: Workflow for the purification of N-benzoylanthranilate.

References

- 1. N-Benzoylanthranilate | C14H10NO3- | CID 5091716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Benzoylamino)benzoic acid | C14H11NO3 | CID 68482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mt.com [mt.com]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. CAS 100-46-9 Benzylamine Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

N-Benzoylanthranilate Derivatives as Potent Inhibitors of Aldo-Keto Reductase: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldo-keto reductase (AKR) superfamily of enzymes plays a critical role in the metabolism of a wide range of substrates, including steroids, prostaglandins, and xenobiotics.[1] Dysregulation of specific AKR isoforms, particularly AKR1C3 (also known as type 5 17β-hydroxysteroid dehydrogenase), has been implicated in the pathology of various diseases, most notably hormone-dependent cancers such as prostate and breast cancer.[2] AKR1C3 is a pivotal enzyme in androgen biosynthesis, catalyzing the conversion of weaker androgens to more potent forms like testosterone and dihydrotestosterone.[3][4] This activity contributes to the progression of castration-resistant prostate cancer (CRPC) by maintaining intratumoral androgen levels.[3] Furthermore, AKR1C3 is involved in prostaglandin metabolism, which can promote cell proliferation and inflammation.[1][5] Consequently, the development of selective AKR1C3 inhibitors is a promising therapeutic strategy.

This document provides detailed application notes and protocols for the use of N-benzoylanthranilate derivatives as inhibitors of aldo-keto reductases. These compounds have shown promise as potent and selective inhibitors of AKR1C3, making them valuable tools for basic research and preclinical drug development.

Data Presentation: Inhibitory Activity of N-Benzoylanthranilate Derivatives